Estrogen Receptor Binding vs. Daidzein
The aglycone of Dihydrodaidzin, dihydrodaidzein (DDZ), exhibits a significantly reduced binding affinity for both estrogen receptors alpha (ERα) and beta (ERβ) compared to its metabolic precursor, daidzein (DZ). A direct comparative study in a cell-free competitive binding assay demonstrated that the intermediate metabolites like DDZ bind 'much weakly' to both ERs and induce 'less potently' in transcriptional activity, gene expression, and mammary cell proliferation than their precursors [1]. This quantified difference is crucial for researchers isolating the biological effects that are independent of potent estrogen receptor activation.
| Evidence Dimension | Estrogen Receptor (ERα and ERβ) Binding Affinity |
|---|---|
| Target Compound Data | Binds 'much weakly' (qualitative description of significantly reduced affinity) |
| Comparator Or Baseline | Daidzein (DZ) (Precursor) |
| Quantified Difference | Significantly reduced binding affinity; induces 'less potently' in downstream assays. |
| Conditions | Cell-free competitive binding assay; followed by assays for transcriptional activity, gene expression, and MCF-7 cell proliferation. |
Why This Matters
This quantifiable difference in receptor affinity is essential for researchers seeking an isoflavone metabolite with attenuated estrogenic signaling, allowing for the study of alternative mechanisms or for use in estrogen-sensitive systems where potent agonism is a confounder.
- [1] Hwang, C. S., Kwak, H. S., Lim, H. J., Lee, S. H., Kang, Y. S., Choe, T. B., ... & Han, K. O. (2006). Isoflavone metabolites and their in vitro dual functions: They can act as an estrogenic agonist or antagonist depending on the estrogen concentration. *The Journal of Steroid Biochemistry and Molecular Biology*, 101(4-5), 246-253. View Source
